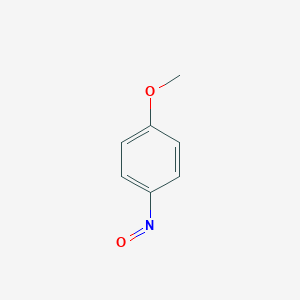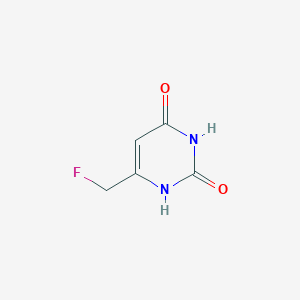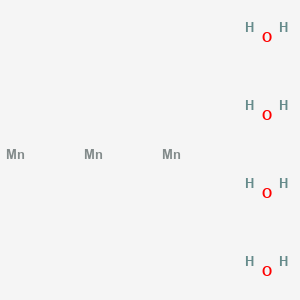
Bunamiodyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bunamiodyl is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound belongs to the class of benzoic acid derivatives and has a unique molecular structure that enables it to exhibit various biochemical and physiological effects.
Applications De Recherche Scientifique
Pseudoalbuminuria and Bunamiodyl
Bunamiodyl, a gallbladder contrast medium, has been associated with pseudoalbuminuria. This was observed in a study of 100 patients, excluding menstruating women, patients with true albuminuria, and urinary infections. A standard dosage of 6 capsules (4.5 Gm.) of bunamiodyl was administered, and the chemical formula is 3(3-butyrylamino-2,4,6-triiodophenyl)-2-ethyl sodium acrylate, containing 57% iodine in organic form. The excretion is largely renal (Grimm, Wallace, & Gerald, 1960).
Cholecystography with Bunamiodyl
Bunamiodyl has been used effectively for cholecystography, as evidenced in a study involving 500 patients. Administered in a total dose of 4.5 Gm., it provided fair to excellent visualization of the gallbladder in a majority of patients and was associated with fewer side effects like diarrhea and dysuria compared to other contrast mediums (Meszaros & Rich, 1960).
Pharmacology of Bunamiodyl
Toxicity studies on bunamiodyl have been conducted to understand its acute and chronic effects. In rats and dogs, the LD 60 was 2.75 Gm. per Kg. for rats, with daily feedings of 750 mg. per Kg. showing no toxicity. Dogs receiving 1 Gm. per day for two weeks exhibited no toxic symptoms or kidney damage (Levenstein, Wolven, & Urdang, 1961).
Hepatic Transport of Bilirubin
Studies on the impact of bunamiodyl on hepatic transport of bilirubin revealed that its administration causes mild hyperbilirubinaemia and increased bromsulphthalein retention. This investigation aids in understanding the drug's interaction with normal bilirubin transport (Billing, Maggiore, & Cartter, 1963).
Comparative Studies of Oral Contrast Media
A comparative study evaluated the efficacy of various oral contrast media, including bunamiodyl, for cholecystography. This study aimed to determine the best oral contrast medium based on tolerance and image quality (Doyon et al., 1982).
Propriétés
Numéro CAS |
1233-53-0 |
|---|---|
Formule moléculaire |
C15H16I3NO3 |
Poids moléculaire |
639.01 g/mol |
Nom IUPAC |
(2E)-2-[[3-(butanoylamino)-2,4,6-triiodophenyl]methylidene]butanoic acid |
InChI |
InChI=1S/C15H16I3NO3/c1-3-5-12(20)19-14-11(17)7-10(16)9(13(14)18)6-8(4-2)15(21)22/h6-7H,3-5H2,1-2H3,(H,19,20)(H,21,22)/b8-6+ |
Clé InChI |
CWRBDUIQDIHWJZ-SOFGYWHQSA-N |
SMILES isomérique |
CCCC(=O)NC1=C(C=C(C(=C1I)/C=C(\CC)/C(=O)O)I)I |
SMILES |
CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)O)I)I |
SMILES canonique |
CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)O)I)I |
Autres numéros CAS |
1233-53-0 |
Numéros CAS associés |
1923-76-8 (hydrochloride salt) |
Synonymes |
uniodyl buniodyl sodium salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



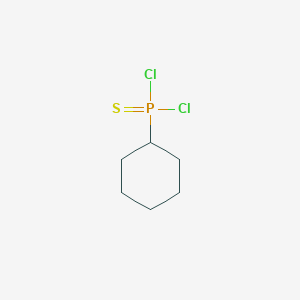
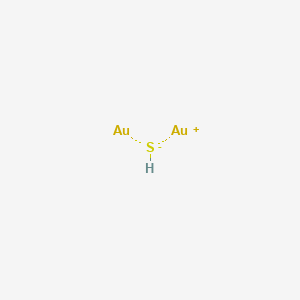
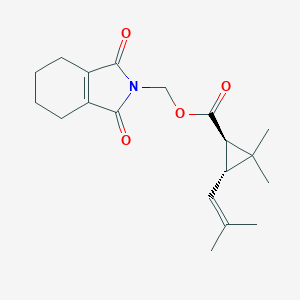

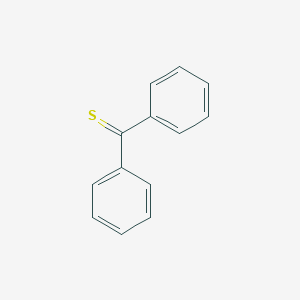
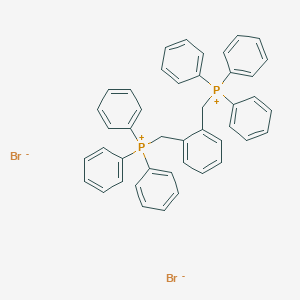
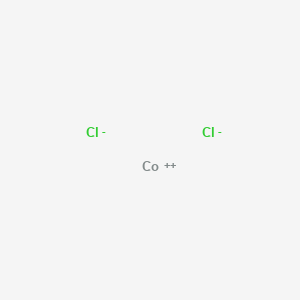
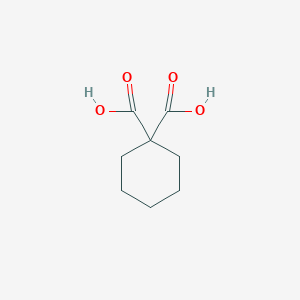
![2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid](/img/structure/B74599.png)

